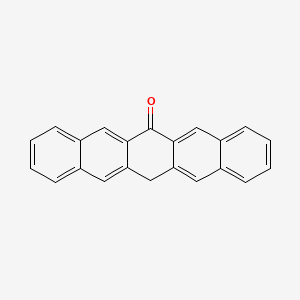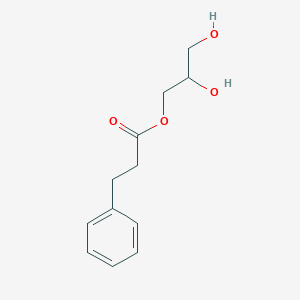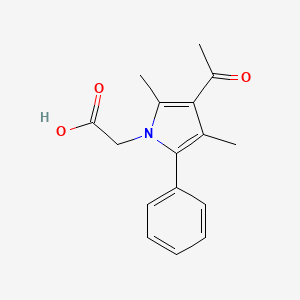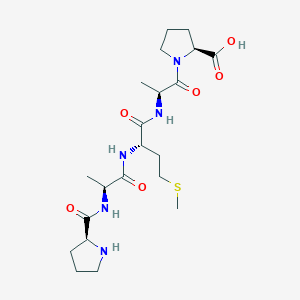
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group at the first position, and methyl and propyl substituents at the second, third, and fifth positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,3-dimethylcyclohexenone with propyl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of substituted cyclohexanones, followed by selective oxidation to introduce the ketone functionality. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar in structure but with different substituent positions.
4,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with methyl groups at different positions.
3,5,5-Trimethyl-2-cyclohexen-1-one:
Uniqueness
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
765906-81-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2,3-dimethyl-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-6-8(2)9(3)11(12)7-10/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
MPMGHOVXZZZIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=C(C(=O)C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)



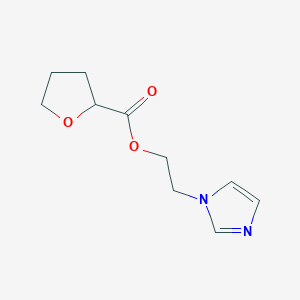
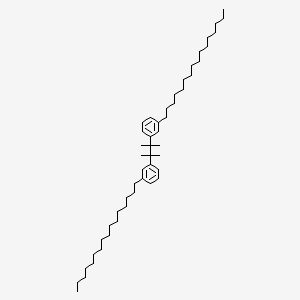
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
